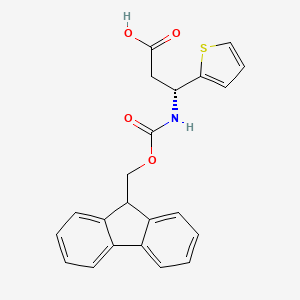

![molecular formula C20H14N4OS B2871584 Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034323-37-8](/img/structure/B2871584.png)

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

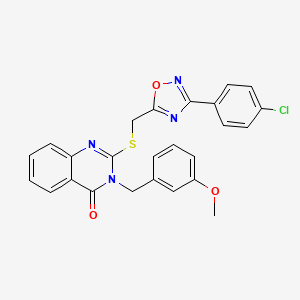

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound. It has been studied in the context of various applications, including as a potential anti-cancer agent and in the treatment of fibrosis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)pyrazoles and 3(5)-(6-methylpyridin-2-yl)-4-(thieno[3,2,-c]pyridin-2-yl)pyrazoles have been synthesized and evaluated for their kinase inhibitory activities .Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

Donor-acceptor-donor (D-A-D) structures with 2,1,3-benzothiadiazole as an internal acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Fluorescent Sensors

Electron donor–acceptor (D–A) systems based on the benzo [c] [1,2,5]thiadiazole (BTZ) motif have been extensively researched for use as fluorescent sensors .

Visible-Light Organophotocatalysts

The same D–A systems based on the BTZ motif have also been studied for their potential use as visible-light organophotocatalysts .

Drug Discovery and Design

Fabrication of Efficient Ternary PSCs

A simple small molecule of 4,7-bis (5-bromothiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]thiadiazole (BTF), is used as a second acceptor material to fabricate efficient ternary PSCs .

Electrocatalytic Hydrogen Production

Cyano derivatives of 2,1,3-benzothiadiazoles have been described that are of interest for electrocatalytic hydrogen production .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors

Mode of Action

The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in optoelectronic and photophysical properties, which are key to its function in photovoltaics and as a fluorescent sensor . .

Result of Action

The compound’s action results in modified optoelectronic and photophysical properties, making it a potential candidate for use in photovoltaics and as a fluorescent sensor . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its function as a potential visible-light organophotocatalyst suggests that light conditions could significantly impact its activity . .

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS/c25-20(16-1-3-17-18(12-16)23-26-22-17)24-10-7-15-11-14(2-4-19(15)24)13-5-8-21-9-6-13/h1-6,8-9,11-12H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKFAEZHIAABDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2871501.png)

![7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2871507.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)